molecular formula C9H12BrN B7900934 (2-Bromo-4,5-dimethyl-phenyl)-methyl-amine

(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine

Cat. No.: B7900934
M. Wt: 214.10 g/mol
InChI Key: OCLYLRIADIYLNG-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine is an organic compound that features a bromine atom, two methyl groups, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethyl-phenyl)-methyl-amine typically involves the bromination of 4,5-dimethyl-o-xylene followed by the introduction of a methylamine group. One common method involves the reaction of 4,5-dimethyl-o-xylene with n-butyllithium (n-BuLi) in a mixed solvent of tetrahydrofuran (THF) and diethyl ether (Et2O) at low temperatures (around -110°C). This is followed by the addition of phosphorus trichloride (PCl3) or antimony trichloride (SbCl3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methyl groups and the amine group can undergo oxidation and reduction under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl groups to carboxylic acids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amine group to an alkyl group.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids.

    Reduction Reactions: Products with reduced amine groups, such as alkyl groups.

Scientific Research Applications

(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethyl-phenyl)-methyl-amine depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to its functional groups. For example, the amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,5-dimethyl-phenyl)-methyl-phosphine
  • (2-Bromo-4,5-dimethyl-phenyl)-methyl-stibine

Uniqueness

(2-Bromo-4,5-dimethyl-phenyl)-methyl-amine is unique due to the presence of both bromine and methylamine groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

2-bromo-N,4,5-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYLRIADIYLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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